

avoiding non-specific staining with Sumitone Fast Red B

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Compound of Interest

Compound Name: Sumitone fast red b

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Technical Support Center: Sumitomo Fast Red B

Welcome to the technical support center for Sumitomo Fast Red B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during immunohistochemistry (IHC) experiments, with a focus on avoiding non-specific staining.

Frequently Asked Questions (FAQs)

Q1: What is Sumitomo Fast Red B and for which application is it used?

Sumitomo Fast Red B is a chromogen used in immunohistochemistry (IHC) and other histochemical staining techniques.^{[1][2][3]} It is used with an alkaline phosphatase (AP) enzyme detection system.^{[2][4]} When the AP enzyme is present at the site of the target antigen, it reacts with the Fast Red B substrate to produce a bright red, insoluble precipitate.^{[1][2][4]} This allows for the visualization of the target antigen in tissue sections under a light microscope.^[4] It is a valuable alternative to other chromogens like DAB, especially in tissues containing melanin or when a contrasting color is desired.^[2]

Q2: What are the main causes of non-specific staining in IHC?

Non-specific staining in IHC can arise from several factors, leading to high background and difficulty in interpreting results.^{[5][6]} The primary causes include:

- **Endogenous Enzyme Activity:** Tissues can contain endogenous enzymes like peroxidases and alkaline phosphatases that can react with the chromogenic substrate, leading to false positive signals.
- **Antibody-Related Issues:** This includes using too high a concentration of the primary or secondary antibody, cross-reactivity of antibodies with unintended epitopes, and binding of antibodies to Fc receptors on cells.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Insufficient Blocking:** Inadequate blocking of non-specific binding sites can lead to antibodies adhering to random tissue components.[\[6\]](#)[\[8\]](#)
- **Problems with Tissue Preparation:** Issues such as incomplete deparaffinization, over-fixation of the tissue, and tissue sections being too thick can all contribute to background staining.[\[8\]](#)
- **Hydrophobic and Ionic Interactions:** Antibodies can non-specifically bind to tissues due to hydrophobic or ionic interactions.[\[6\]](#)
- **Endogenous Biotin:** If using a detection system that involves avidin-biotin complexes, endogenous biotin in tissues like the kidney and liver can cause significant background.[\[9\]](#)[\[8\]](#)

Q3: How can I prevent the red precipitate from dissolving during mounting?

The red precipitate formed by Fast Red is soluble in alcohol.[\[1\]](#)[\[10\]](#)[\[11\]](#) Therefore, it is crucial to avoid using alcohol-based dehydration steps and xylene or other organic clearing agents after the chromogen development. Use a suitable aqueous mounting medium to coverslip the slides.[\[10\]](#)

Q4: My Fast Red B solution appears cloudy. Can I still use it?

It is generally not recommended to use a cloudy or turbid Fast Red B solution.[\[12\]](#) Cloudiness can indicate precipitation of the dye or contamination, which can lead to artifacts and uneven staining.[\[4\]](#) Always prepare fresh solutions before use and ensure the components are stored correctly, typically at 2-8°C in the dark.[\[11\]](#)[\[12\]](#)

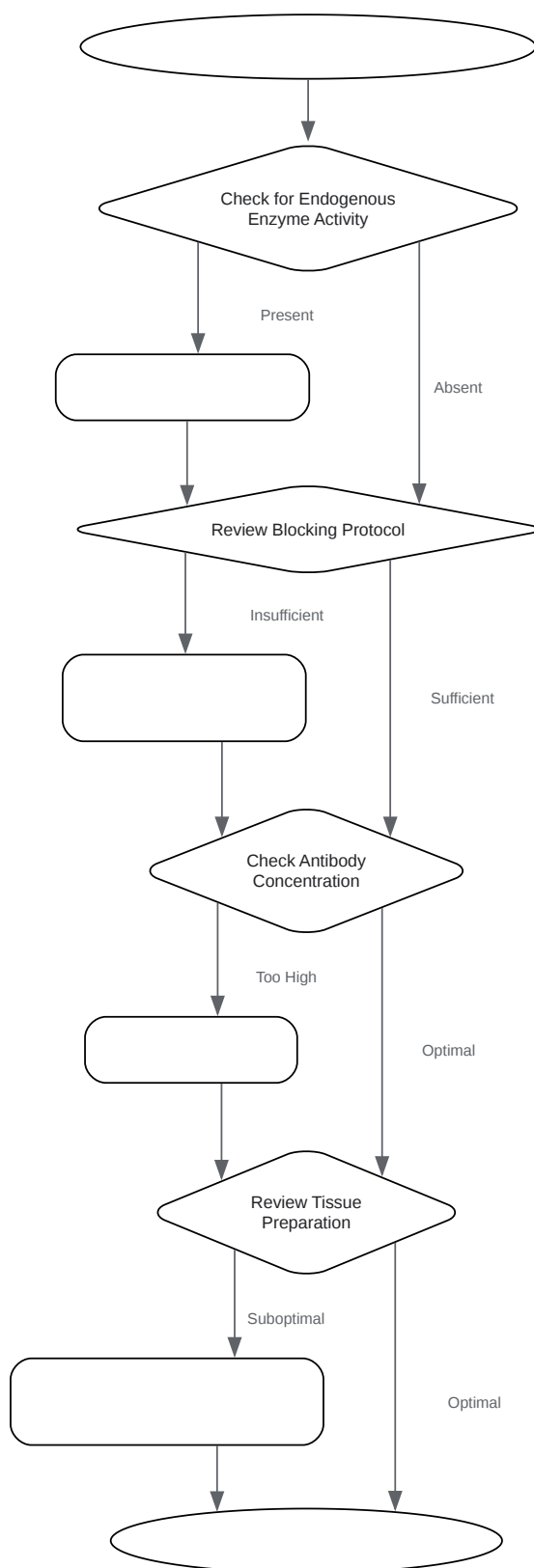
Troubleshooting Non-Specific Staining

This guide provides a systematic approach to identifying and resolving common causes of non-specific staining when using Sumitomo Fast Red B.

Problem: High Background Staining Across the Entire Tissue Section

High background staining can obscure the specific signal, making it difficult to interpret the results.

Troubleshooting Workflow for High Background Staining



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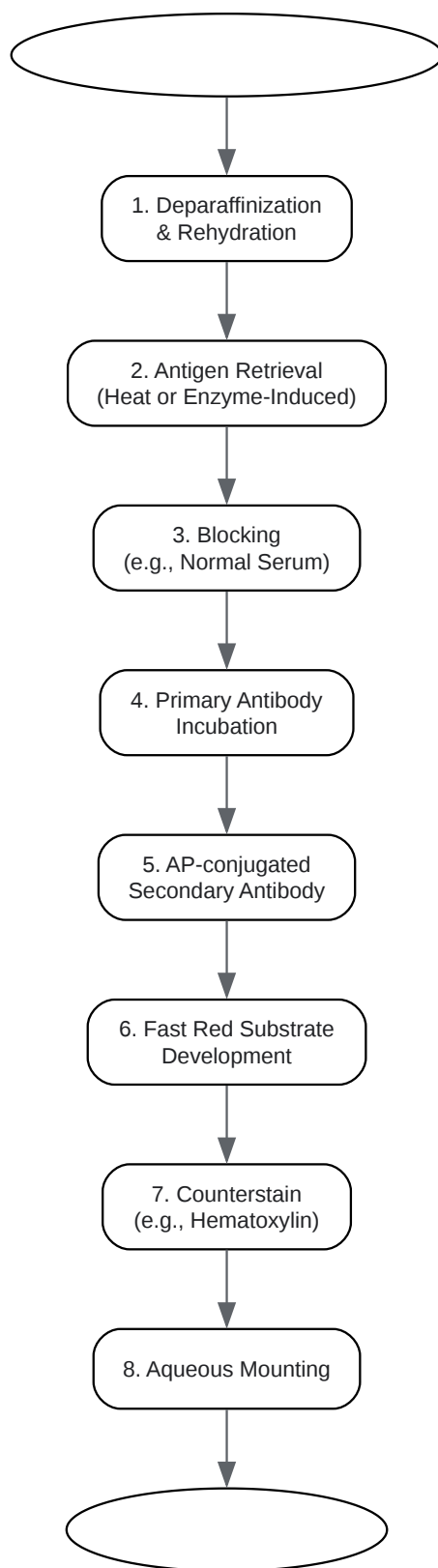
Caption: A workflow diagram for troubleshooting high background staining.

Possible Cause	Recommended Solution	Quantitative Parameters (Starting Points)
Endogenous Alkaline Phosphatase Activity	Treat tissue sections with a chemical inhibitor of alkaline phosphatase.[7]	Levamisole: 1 mM added to the substrate solution.[7]
Insufficient Blocking	Increase the incubation time or the concentration of the blocking agent. Use a blocking serum from the same species as the secondary antibody.[7][8]	Blocking Time: 30-60 minutes. [7]Serum Concentration: 5-10%.[7]
Primary/Secondary Antibody Concentration Too High	Perform a titration experiment to determine the optimal antibody concentration.[7][8]	Primary Antibody: Test a range of dilutions (e.g., 1:100, 1:250, 1:500).Secondary Antibody: Follow manufacturer's recommended dilution.
Incomplete Deparaffinization	Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[8]	Xylene Washes: 2-3 changes for 5-10 minutes each.[8]
Tissue Sections Too Thick	Cut thinner tissue sections to reduce the trapping of reagents.[8]	Section Thickness: 4-5 μm .

Problem: Non-specific Staining in a Specific Pattern (e.g., connective tissue, red blood cells)

This type of staining often points to specific interactions that need to be addressed.

Logical Relationships of Non-Specific Staining Causes



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